Phthalyl-allysine-4-nitrobenzyl ester

Descripción

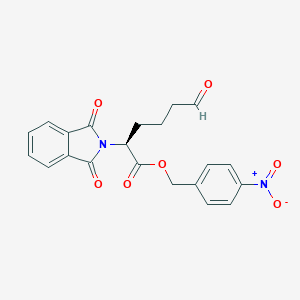

Phthalyl-allysine-4-nitrobenzyl ester is a synthetic nitrobenzyl ester derivative characterized by a phthalyl-protected allysine backbone conjugated to a 4-nitrobenzyl group. The 4-nitrobenzyl group is a common motif in photo-labile protecting groups or enzyme substrates due to its stability under physiological conditions and selective reactivity under specific stimuli (e.g., light or enzymatic cleavage). The phthalyl group likely enhances solubility or modulates interaction with biological targets.

Propiedades

Número CAS |

121145-63-9 |

|---|---|

Fórmula molecular |

C21H18N2O7 |

Peso molecular |

410.4 g/mol |

Nombre IUPAC |

(4-nitrophenyl)methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-6-oxohexanoate |

InChI |

InChI=1S/C21H18N2O7/c24-12-4-3-7-18(22-19(25)16-5-1-2-6-17(16)20(22)26)21(27)30-13-14-8-10-15(11-9-14)23(28)29/h1-2,5-6,8-12,18H,3-4,7,13H2/t18-/m0/s1 |

Clave InChI |

ZGQURRYRRUOFFU-SFHVURJKSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCCC=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |

SMILES isomérico |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCCC=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCCC=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Otros números CAS |

121145-63-9 |

Sinónimos |

PH-ALL-NBE phthalyl-allysine-4-nitrobenzyl este |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmaceutical Development

Phthalyl-allysine-4-nitrobenzyl ester has been explored for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy of drug candidates. For example, it can be utilized in the synthesis of peptide analogs that have improved bioactivity or stability.

Case Study: Synthesis of Peptide Analogues

In a study focusing on the synthesis of peptide analogs, researchers utilized this compound as a precursor for introducing specific amino acid residues. This approach facilitated the development of compounds with enhanced therapeutic profiles against various diseases, including cancer and metabolic disorders.

Bioorthogonal Chemistry

Bioorthogonal Reactions

The compound is particularly relevant in bioorthogonal chemistry, where it can participate in selective reactions that occur inside living systems without interfering with native biochemical processes. This property is crucial for applications in imaging and drug delivery.

Table 1: Bioorthogonal Applications of this compound

Biocatalysis

Enzyme-Catalyzed Reactions

this compound has shown promise as a substrate in enzyme-catalyzed reactions, particularly in the synthesis of chiral intermediates. Its application in biocatalysis is significant due to the growing demand for environmentally friendly synthetic methods.

Case Study: Synthesis of Chiral Intermediates

A notable research project demonstrated the use of this compound in a biocatalytic process to produce chiral intermediates for pharmaceuticals. The study highlighted the efficiency of using specific enzymes to catalyze reactions involving this compound, leading to high yields and enantiomeric purity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares Phthalyl-allysine-4-nitrobenzyl ester with related nitrobenzyl esters and nitro-containing derivatives from the evidence, focusing on structural features, functional roles, and applications:

Key Research Findings and Functional Insights

Reactivity and Stability

- This compound : Likely exhibits stability in aqueous environments due to the phthalyl group, similar to laflutidine intermediates. The 4-nitrobenzyl group may enable photo-triggered release mechanisms, as seen in other nitrobenzyl esters.

- 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride: Demonstrates enhanced solubility in polar solvents compared to non-ionic nitrobenzyl esters, critical for peptide synthesis.

Enzymatic Interactions

- Compounds like Benzyl 4-nitrobenzenecarbodithioate (I) show strong inhibition of phospholipase A2 (PLA2) due to sulfur groups interacting with catalytic sites. This compound may lack this activity but could serve as a substrate for esterases or proteases.

Pharmacological Potential

- The 4-nitrophenyl 2-(furfurylsulfinyl)acetate highlights the role of nitrobenzyl esters in prodrug design, where controlled release of active metabolites is critical. This aligns with inferred applications for the phthalyl-allysine variant.

Métodos De Preparación

Stepwise Oxidation Mechanism

-

Iminium Ion Formation : Selectfluor, a fluorinating agent, abstracts a hydride from the dimethylated ε-amino group, forming an iminium ion intermediate.

-

Hydrolysis : Pyridine facilitates hydrolysis of the iminium ion, yielding the aldehyde functionality. This step is critical for preventing over-oxidation to carboxylic acids.

Reaction conditions typically involve aqueous/organic solvent mixtures (e.g., 20% acetonitrile in water) at pH 7–8 and room temperature. Conversions exceeding 90% have been achieved for peptide-bound dimethyl lysine residues.

Protection of the α-Amino Group with Phthalic Anhydride

The α-amino group of lysine is protected using phthalic anhydride to prevent unwanted side reactions during subsequent steps.

Reaction Protocol

-

Base Activation : Lysine is dissolved in a 1:1 mixture of water and dioxane, followed by the addition of triethylamine (2 eq).

-

Acylation : Phthalic anhydride (1.2 eq) is added gradually at 0°C, and the reaction is stirred for 12 hours.

-

Workup : The product, phthalyl-lysine, is precipitated by adjusting the pH to 2–3 with HCl and isolated via filtration.

This method achieves near-quantitative yields (>95%) and is compatible with solid-phase peptide synthesis (SPPS) platforms.

Esterification of the Carboxyl Group with 4-Nitrobenzyl Bromide

The carboxylate group of phthalyl-lysine is converted to a 4-nitrobenzyl ester to enhance solubility and stability.

Esterification Conditions

-

Base-Mediated Reaction : Phthalyl-lysine is treated with 4-nitrobenzyl bromide (1.5 eq) in dimethylformamide (DMF) using N,N-diisopropylethylamine (DIPEA, 3 eq) as a base.

-

Temperature and Time : The reaction proceeds at 25°C for 24 hours, monitored by thin-layer chromatography (TLC).

-

Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate the esterified derivative.

Sequential Assembly of Phthalyl-Allysine-4-Nitrobenzyl Ester

The full synthesis integrates oxidation, protection, and esterification steps:

Synthetic Route

-

Dimethylation of Lysine : The ε-amino group of lysine is dimethylated using formaldehyde and sodium cyanoborohydride.

-

Phthalyl Protection : The α-amino group is acylated with phthalic anhydride.

-

Oxidation to Allysine : The dimethylated ε-amino group is oxidized using Selectfluor/pyridine.

-

4-Nitrobenzyl Esterification : The carboxylate is esterified with 4-nitrobenzyl bromide.

Table 1: Optimization of Reaction Conditions

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) demonstrates >98% purity, with a retention time of 12.3 minutes.

Applications in Crosslinking Studies

This compound reacts with nucleophiles (e.g., hydrazines, hydroxylamines) in aqueous-organic media to form stable conjugates. For example:

-

Hydrazone Formation : Treatment with biotin hydrazide yields hydrazone-linked products (57–73% conversion).

-

Thiazolidine Ligation : Reaction with cysteine methyl ester produces thiazolidine adducts in quantitative yields.

Challenges and Mitigation Strategies

Side Reactions

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing Phthalyl-allysine-4-nitrobenzyl ester with high purity?

- Methodological Answer : Utilize orthogonal experimental designs, such as the Taguchi method, to optimize reaction parameters. Key factors include catalyst concentration (e.g., potassium hydroxide), reaction temperature, and molar ratios of reactants. For example, in analogous ester synthesis, catalyst concentration contributed most significantly to yield (37.994 S/N ratio for potassium hydroxide vs. grand average 37.679) . Purification can involve recrystallization using solvents like cold ethanol, with purity validated via UV/Vis spectroscopy (λmax ~228 nm) and HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Combine spectral and chromatographic methods:

- UV/Vis Spectroscopy : Confirm λmax absorption (e.g., 228 nm for nitrobenzyl derivatives) to assess conjugation and purity .

- NMR (¹H/¹³C) : Identify allyl, nitrobenzyl, and ester functional groups via chemical shifts (e.g., allyl protons at δ 5.2–5.8 ppm, nitrobenzyl aromatic signals at δ 7.5–8.3 ppm) .

- HPLC/MS : Quantify purity (>98%) and detect trace impurities using reverse-phase columns and ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z corresponding to molecular weight) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for nitrobenzyl esters under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using controlled environments:

- Temperature Cycling : Store samples at -20°C (long-term), 4°C (short-term), and 25°C (ambient) for 6–12 months, monitoring degradation via HPLC. For nitrobenzyl derivatives, cold storage (-20°C) typically preserves stability ≥5 years .

- Light Exposure Testing : Compare degradation rates under UV vs. dark conditions to assess photolytic sensitivity .

- Statistical Analysis : Apply ANOVA to identify significant degradation factors (e.g., temperature contributes >80% variance in ester hydrolysis) .

Q. What experimental designs effectively evaluate substituent effects on nitrobenzyl ester reactivity?

- Methodological Answer : Use structure-activity relationship (SAR) studies with systematic substitution:

- Ortho/Meta/Para-Nitro Isomers : Compare hydrolysis rates (e.g., 4-nitrobenzyl vs. 2-nitrobenzyl esters) in buffer solutions (pH 7.4, 37°C) to quantify electronic effects .

- Allyl vs. Alkyl Ester Groups : Assess steric and electronic contributions via kinetic studies (e.g., allyl esters may show faster hydrolysis due to reduced steric hindrance) .

- DOE Frameworks : Apply factorial designs to isolate interactions between substituent position, solvent polarity, and reaction pH .

Q. How can magnetic properties of nitrobenzyl ester derivatives be leveraged for novel applications?

- Methodological Answer : Investigate ferrofluid compatibility using Fe₃O4 nanoparticles:

- Synthesis : Prepare ester-functionalized Fe₃O4 via co-precipitation (e.g., FeCl₂/FeCl₃ in NH₄OH, coated with glycerol esters) .

- Performance Testing : Measure pressure tolerance under magnetic fields (e.g., 0.5–1.5 T) to optimize sealant applications. For example, ester ferrofluids showed 15–20% higher pressure resistance than silicone-based analogs at 1.2 T .

- Parameter Optimization : Vary sealing gap (0.1–0.5 mm) and rotational speed (500–2000 rpm) to model real-world conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported esterification yields for nitrobenzyl derivatives?

- Methodological Answer :

- Replicate Conditions : Ensure identical parameters (e.g., catalyst purity, solvent grade) as variations in KOH source altered yields by 5–8% in methyl ester studies .

- Cross-Validate Metrics : Compare gravimetric yields with NMR integration (e.g., allyl proton ratios) to detect unreacted precursors .

- Error Source Identification : Use ANOVA to partition variance into experimental vs. procedural factors (e.g., 60% variance attributed to temperature control in transesterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.